molecular formula C12H12N2O B113100 4-(Benzyloxy)pyridin-2-amine CAS No. 85333-26-2

4-(Benzyloxy)pyridin-2-amine

Cat. No. B113100
CAS RN: 85333-26-2
M. Wt: 200.24 g/mol
InChI Key: RAFCWIXBEWVPGL-UHFFFAOYSA-N
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Patent
US08022222B2

Procedure details

A flask was charged with 4-(benzyloxy)pyridin-2-amine (10.69 g, 53.39 mmol) and 20 mL acetic acid was added. Bromine (2.735 ml, 53.39 mmol) and the reaction was stirred for 10 minutes. The reaction mixture was concentrated and purified using silica gel column chromatography eluting with 50%-100% ethyl acetate/hexane provide the desired product (7.0 g, 42.28% yield) as brown solid
Quantity
10.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.735 mL
Type
reactant
Reaction Step Two
Yield
42.28%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([NH2:15])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:16]Br>C(O)(=O)C>[CH2:1]([O:8][C:9]1[C:14]([Br:16])=[CH:13][N:12]=[C:11]([NH2:15])[CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10.69 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=NC=C1)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.735 mL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting with 50%-100% ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=NC=C1Br)N
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 42.28%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.